2-Amino-4-hydroxy-6-methylquinoline
Description
Structural Significance and Research Interest in the Quinoline (B57606) Nucleus
The quinoline scaffold's importance stems from its versatile chemical nature. The fusion of a benzene (B151609) and a pyridine (B92270) ring creates a planar, aromatic system with a rich electronic landscape. britannica.comnumberanalytics.com The nitrogen atom in the pyridine ring imparts basic properties and influences the reactivity of the entire molecule, making it susceptible to various chemical transformations. numberanalytics.comuop.edu.pk This allows for the strategic introduction of different functional groups at various positions on the quinoline core, leading to a vast library of derivatives with diverse properties. acs.orgontosight.ai
The ability to readily modify the quinoline structure has been a key driver of its extensive use in medicinal chemistry. nih.govnih.gov Many compounds containing the quinoline motif exhibit a broad spectrum of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties. nih.govontosight.ainih.gov The planar nature of the quinoline ring allows it to intercalate into DNA, while the various substituents can interact with specific biological targets such as enzymes and receptors. ontosight.ainih.gov This has led to the development of numerous quinoline-based drugs, including the well-known antimalarial chloroquine (B1663885) and the antibacterial ciprofloxacin. numberanalytics.comrsc.org
Beyond pharmaceuticals, the quinoline nucleus is also of significant interest in materials science. Its inherent fluorescence and ability to form stable metal complexes make it a valuable component in the design of sensors, organic light-emitting diodes (OLEDs), and other advanced materials. researchgate.net
The synthesis of quinoline and its derivatives is a well-established field with a variety of named reactions, including the Skraup, Combes, and Friedländer syntheses, allowing for the controlled construction of this important heterocyclic system. wikipedia.orgpharmaguideline.comiipseries.org
Contextualization of 2-Amino-4-hydroxy-6-methylquinoline within Quinolone Chemistry
Within the broad family of quinoline compounds, this compound represents a specific and interesting derivative. Its chemical structure features an amino group at the 2-position, a hydroxyl group at the 4-position, and a methyl group at the 6-position of the quinoline core. The presence of the amino and hydroxyl groups, in particular, suggests the potential for this molecule to engage in various biological interactions and chemical reactions. ontosight.ai
The 4-hydroxyquinoline (B1666331) moiety is a key feature, and such compounds can exist in tautomeric equilibrium with the corresponding 4-quinolone form. This tautomerism can significantly influence the compound's chemical and biological properties. Quinolones, a class of compounds containing a 4-oxo-1,4-dihydroquinoline skeleton, are known for their significant antibacterial activity. mdpi.com
The substituents on the quinoline ring of this compound are expected to modulate its properties. The amino group at the 2-position can act as a hydrogen bond donor and a nucleophile. The methyl group at the 6-position can influence the molecule's lipophilicity and steric profile, which can in turn affect its biological activity and pharmacokinetic properties.
While specific research on this compound is not as extensive as for some other quinoline derivatives, its structural features place it within a class of compounds with recognized potential in medicinal chemistry and other areas of chemical research. ontosight.ai The presence of multiple functional groups offers opportunities for further chemical modification to create novel derivatives with tailored properties.
Interactive Data Table: Properties of 2-Amino-4-hydroxy-6-methylpyrimidine
| Property | Value |
| Molecular Formula | C5H7N3O |
| Molecular Weight | 125.13 g/mol |
| Physical State | Powder |
| Melting Point | >300 °C |
| CAS Number | 3977-29-5 |
Interactive Data Table: Properties of 2-Hydroxy-4-methylquinoline
| Property | Value |
| Molecular Formula | C10H9NO |
| Molecular Weight | 159.18 g/mol |
| Melting Point | 221-223 °C |
| CAS Number | 607-66-9 |
| Synonyms | 4-Methyl-2-quinolinol, 4-Methylcarbostyril |
Structure
3D Structure
Properties
IUPAC Name |
2-amino-6-methyl-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-6-2-3-8-7(4-6)9(13)5-10(11)12-8/h2-5H,1H3,(H3,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKLLBKDGPDFTFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=CC2=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30493921 | |
| Record name | 2-Amino-6-methylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30493921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123638-05-1, 42712-44-7 | |
| Record name | 2-Amino-6-methyl-4(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123638-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-6-methylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30493921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Studies of 2 Amino 4 Hydroxy 6 Methylquinoline and Its Analogs
Electrophilic and Nucleophilic Aromatic Substitution on the Quinolone Core
The quinolone core of 2-Amino-4-hydroxy-6-methylquinoline is susceptible to both electrophilic and nucleophilic aromatic substitution reactions, allowing for the introduction of various functional groups. The electron-donating nature of the amino and hydroxyl groups activates the ring towards electrophilic attack, while the presence of electron-withdrawing groups or conversion of the hydroxyl group to a better leaving group can facilitate nucleophilic substitution.
Studies have shown that the regioselectivity of these substitutions is influenced by the existing substituents and reaction conditions. For instance, in related quinoline (B57606) systems, nitration often occurs at positions dictated by the activating and directing effects of the substituents present. nih.gov Similarly, nucleophilic aromatic substitution of hydrogen has been demonstrated in nitroquinolines, where the nitro group activates the ring for attack by nucleophiles. nih.gov The position of substitution is also highly dependent on the size of the incoming nucleophile. nih.gov
In the broader context of quinoline chemistry, the synthesis of various substituted quinolines often relies on classic named reactions like the Skraup, Combes, and Pfitzinger syntheses, which inherently involve electrophilic and nucleophilic steps in their mechanisms. iipseries.org For example, the Combes synthesis involves the acid-catalyzed condensation of anilines with β-diketones, a process driven by electrophilic attack on the activated aromatic ring. iipseries.org
Reactivity of the C-2 Amino Group and Derivative Formation
The C-2 amino group in this compound is a key site for derivatization, enabling the synthesis of a wide range of analogs with modified properties. This primary amine can readily undergo reactions typical of arylamines.
One common transformation is the formation of Schiff bases through condensation with various aldehydes and ketones. These imine derivatives can then serve as intermediates for the synthesis of other heterocyclic systems. For instance, Schiff bases derived from 2-aminopyrimidines (a related heterocyclic system) have been used to synthesize oxazepine, β-lactam, imidazolidine, thiazolidine, and tetrazole derivatives. researchgate.net
Furthermore, the amino group can be acylated to form amides or participate in cyclization reactions to generate fused heterocyclic systems. The synthesis of novel quinoline derivatives often involves the modification of the C-2 amino group to introduce pharmacologically relevant moieties. nih.gov For example, the amino group can be converted to a sulfonamide or be involved in the formation of pyrazolo, pyrimido, or pyridino fused rings. nih.govresearchgate.net
Transformations Involving the C-4 Hydroxyl Functionality
The C-4 hydroxyl group imparts a phenolic character to the quinolone ring, influencing its reactivity and providing a handle for further chemical modifications. This hydroxyl group exists in tautomeric equilibrium with its keto form, 2-amino-6-methylquinolin-4(1H)-one.
A crucial transformation of the 4-hydroxyl group is its conversion to a chloro group using reagents like phosphorus oxychloride. mdpi.comrsc.org This 4-chloro derivative is a highly valuable intermediate as the chlorine atom is a good leaving group, readily displaced by various nucleophiles. mdpi.com This allows for the introduction of a wide range of substituents at the C-4 position, including amino, alkoxy, and thioalkyl groups. mdpi.comnih.gov For instance, the reaction of 4-chloroquinolines with amines is a common method for synthesizing 4-aminoquinoline (B48711) derivatives. nih.gov
The hydroxyl group can also be alkylated to form ethers. For example, treatment with alkyl halides in the presence of a base leads to the corresponding 4-alkoxy derivatives. rsc.org Additionally, the 4-hydroxy group can participate in condensation reactions. For example, tandem reactions with propargylic alcohols, catalyzed by an acid, can lead to the formation of pyrano[3,2-c]quinolones. rsc.org
Chemical Modifications at the C-6 Methyl Position
The C-6 methyl group on the quinoline ring, while generally less reactive than the amino and hydroxyl groups, can undergo chemical modifications, often requiring more forcing conditions or specific synthetic strategies.
One approach to modifying the C-6 position involves functionalization of a precursor before the quinoline ring is formed. However, direct modification of the methyl group is also possible. For instance, oxidation of the methyl group can lead to the corresponding carboxylic acid or aldehyde, which can then be further transformed.
Another strategy involves the introduction of functional groups at the C-6 position through electrophilic substitution on the pre-formed quinoline ring, if the directing effects of other substituents favor this position. For example, in the synthesis of certain antiviral compounds, the C-6 position of a 2-methylquinoline (B7769805) ring was identified as a promising point for introducing zinc-binding groups via a linear alkyl linker. rsc.org This was achieved by first preparing the 6-hydroxy derivative, which was then alkylated. rsc.org
Ring System Transformations and Annulation Reactions of Related Pyrano/Furoquinolones
The synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones, which are structurally related to this compound, often involves annulation reactions where a new ring is fused onto the quinoline core. These reactions significantly increase the structural complexity and can lead to compounds with interesting biological activities.
A common strategy involves the acid-catalyzed tandem reaction of a 4-hydroxyquinolin-2(1H)-one with propargylic alcohols. rsc.org Depending on the structure of the propargylic alcohol, this can lead to either pyrano[3,2-c]quinolones through a Friedel–Crafts-type allenylation followed by a 6-endo-dig cyclization, or furo[3,2-c]quinolones via a Friedel–Crafts-type alkylation and a 5-exo-dig ring closure. rsc.org
Furthermore, pyrano[3,2-c]quinolone systems can undergo further transformations. For example, 3-amino-4-hydroxypyranoquinoline derivatives can react with various electrophiles to yield oxazolo- and oxazinopyrano[3,2-c]quinoline derivatives. researchgate.net These fused heterocyclic systems represent a diverse class of compounds with potential applications in medicinal chemistry.
Mechanism-Based Reaction Studies for Novel Quinoline Derivatives
The development of novel quinoline derivatives is often guided by a deep understanding of reaction mechanisms. This allows for the rational design of synthetic routes and the prediction of product outcomes.
For example, the synthesis of quinoline derivatives through the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene ketone, has been extensively studied. researchgate.net The mechanism involves the formation of a Schiff base intermediate, followed by an intramolecular aldol-type condensation and subsequent dehydration to form the quinoline ring. researchgate.net Enzymatic variations of this reaction have also been developed, suggesting a proposed enzymatic mechanism. researchgate.net
In the context of ring transformations, mechanistic studies of the reactions of pyranoquinolones have elucidated the pathways for their conversion into other heterocyclic systems. For example, the reaction of 4-hydroxy-3-nitropyranoquinolones with binucleophiles can lead to the formation of various fused heterocycles, with the reaction proceeding through a proposed ring-opening and re-cyclization mechanism. researchgate.net Similarly, the conversion of propargylic alcohols to pyrano[3,2-c]quinolones is proposed to proceed through a propargylic carbocation intermediate. rsc.org
Understanding these mechanisms is crucial for controlling the regioselectivity and stereoselectivity of reactions, and for developing efficient and atom-economical synthetic methods for novel quinoline derivatives.
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Amino 4 Hydroxy 6 Methylquinoline Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, including quinoline (B57606) derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the molecular framework.
¹H NMR spectroscopy of quinoline derivatives reveals the chemical environment of each proton. For instance, in 6-methylquinoline, the methyl protons typically appear as a singlet, while the aromatic protons exhibit complex splitting patterns due to spin-spin coupling. acs.orgchemicalbook.com The chemical shifts of these protons are influenced by the electron-donating or electron-withdrawing nature of the substituents on the quinoline ring. In 2-amino-4-hydroxy-6-methylquinoline, the amino and hydroxyl groups will further influence the chemical shifts of the nearby protons.
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts in ¹³C NMR are sensitive to the hybridization of the carbon atom and the nature of the attached functional groups. For example, the carbon atoms bonded to the electronegative nitrogen and oxygen atoms will resonate at a lower field (higher ppm value).
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Substituted Quinolines
| Compound | Nucleus | Chemical Shift (δ, ppm) |
|---|---|---|
| 6-Methylquinoline | ¹H | 8.84 (H-2), 8.04 (H-8), 8.00 (H-4), 7.55 (H-5), 7.54 (H-7), 7.34 (H-3), 2.52 (CH₃) chemicalbook.com |
| 4-Hydroxyquinoline (B1666331) | ¹³C | 177.9 (C-4), 141.2 (C-8a), 132.9 (C-7), 125.8 (C-5), 124.9 (C-2), 122.9 (C-6), 118.8 (C-4a), 109.8 (C-3) chemicalbook.com |
| 4-Amino-6-hydroxy-2-methylpyrimidine | ¹³C | 164.2, 162.8, 155.1, 86.2, 23.4 chemicalbook.com |
Note: Data is compiled from various sources and represents typical chemical shifts. Actual values may vary based on solvent and experimental conditions.
While 1D NMR provides valuable information, complex molecules often require 2D NMR techniques for unambiguous structural assignment. researchgate.net Techniques like COSY (Correlation Spectroscopy) and HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence) are instrumental.
A COSY spectrum reveals proton-proton couplings, helping to establish the connectivity of adjacent protons in the quinoline ring system. acs.orgresearchgate.net For example, it can definitively link the protons on the pyridine (B92270) and benzene (B151609) portions of the quinoline core. acs.org
HSQC or HMQC spectra correlate directly bonded proton and carbon atoms. This allows for the assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum. HMBC (Heteronuclear Multiple Bond Correlation) spectra, on the other hand, show correlations between protons and carbons that are two or three bonds away, providing crucial information for piecing together the entire molecular structure, including the placement of substituents. bas.bg
Vibrational Spectroscopy: Infrared (IR) and Raman Spectrometry
Vibrational spectroscopy, encompassing both IR and Raman techniques, is used to identify the functional groups present in a molecule. dergipark.org.tr These methods are based on the principle that molecular bonds vibrate at specific frequencies.
In the IR spectrum of this compound, characteristic absorption bands would be expected for the N-H stretching of the amino group (typically around 3300-3500 cm⁻¹), the O-H stretching of the hydroxyl group (a broad band around 3200-3600 cm⁻¹), C-H stretching of the methyl and aromatic groups (around 2800-3100 cm⁻¹), and C=C and C=N stretching vibrations within the quinoline ring (around 1400-1600 cm⁻¹). dergipark.org.tr The deformation bands for the amino group are also characteristically observed in the 1500-1600 cm⁻¹ range. dergipark.org.tr
Raman spectroscopy provides complementary information to IR spectroscopy. dergipark.org.tr For quinoline derivatives, the aromatic ring stretching vibrations often give rise to strong Raman signals. dergipark.org.tr The symmetric vibrations of non-polar bonds are particularly Raman active.
Table 2: Key Vibrational Frequencies for Related Quinoline and Pyrimidine Derivatives
| Compound | Functional Group | Vibrational Mode | Frequency (cm⁻¹) | Technique |
|---|---|---|---|---|
| 4-Aminoquinaldine | C-H stretch | Aromatic | 3050 | FTIR |
| 4-Aminoquinaldine | N-H stretch | Amino | 3450, 3350 | FTIR |
| 4-Aminoquinaldine | C=C stretch | Aromatic | 1620, 1580 | FT-Raman |
| 2-Amino-4-chloro-6-methylpyrimidine | N-H scissoring | Amino | 1614 | FTIR researchgate.net |
Note: Frequencies are approximate and can be influenced by the molecular environment and physical state of the sample.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelengths of maximum absorption (λmax) are characteristic of the molecule's conjugated system.
Quinoline and its derivatives typically exhibit multiple absorption bands in the UV region, corresponding to π→π* transitions within the aromatic system. researchgate.net The presence of substituents like amino, hydroxyl, and methyl groups on the quinoline ring can cause shifts in these absorption maxima (bathochromic or hypsochromic shifts) and changes in their intensities (hyperchromic or hypochromic effects). The electronic absorption spectra of quinoline derivatives have been observed in the range of 280 to 510 nm. researchgate.net The specific λmax values for this compound would be influenced by the interplay of the electron-donating amino and hydroxyl groups and the methyl group.
Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. rsc.org
In addition to the molecular ion peak, the mass spectrum of this compound would show a characteristic fragmentation pattern. The way the molecule breaks apart upon ionization can provide valuable structural information. For example, the loss of small, stable molecules like CO or HCN, or the cleavage of the methyl group, can help to confirm the proposed structure. The fragmentation of the quinoline ring itself can also yield diagnostic ions.
X-ray Crystallography for Absolute Structure Determination and Conformation
While spectroscopic methods provide a wealth of information about connectivity and functional groups, X-ray crystallography offers the definitive determination of the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, revealing the precise positions of each atom.
For this compound, an X-ray crystal structure would confirm the atomic connectivity and provide accurate bond lengths and angles. It would also reveal the conformation of the molecule and any intermolecular interactions, such as hydrogen bonding, that are present in the crystal lattice. This technique is invaluable for establishing the absolute stereochemistry of chiral molecules, although for an achiral molecule like this compound, it serves to provide an unambiguous structural proof.
A comprehensive review of available scientific literature reveals a significant lack of published computational and theoretical chemistry studies focused specifically on the compound this compound. Extensive searches for research detailing its molecular geometry, vibrational frequencies, frontier molecular orbitals, electrostatic potential, or natural bond orbital analysis have not yielded specific data for this molecule.
While the methodologies outlined, such as Density Functional Theory (DFT), are standard for evaluating chemical compounds, and studies exist for related quinoline derivatives, the specific computational data for this compound does not appear to be available in the public domain. For example, research is available on molecules like 4-hydroxyquinoline, various methylquinolines, and other amino-substituted heterocyclic compounds, but the unique combination of amino, hydroxy, and methyl substituents on the quinoline core in this specific arrangement has not been the subject of the detailed computational analysis requested.
Consequently, it is not possible to provide the detailed research findings, data tables, and in-depth analysis for the specified sections and subsections as the primary research data is not publicly accessible. The scientific community has yet to publish a dedicated study on the computational and theoretical properties of this compound.
Structure Activity Relationship Sar Investigations of Functionalized Quinolone Scaffolds in Biological Systems
Elucidation of Molecular Mechanisms of Action Through In Vitro Studies
Cell Cycle Modulation and Apoptosis Induction in Cell Lines (In Vitro)
The quinoline (B57606) scaffold, particularly functionalized 6-aminoquinolones, has been a subject of investigation for its potential as an anticancer agent, with a focus on its ability to modulate the cell cycle and induce programmed cell death (apoptosis). nih.gov Studies have demonstrated that derivatives of this scaffold can significantly impact the proliferation of cancer cells by interfering with cell cycle progression and activating apoptotic pathways. nih.govnih.gov
Research on a series of 6-aminoquinolone derivatives tested on MCF-7 breast cancer cells revealed that specific substitutions on the quinolone core are critical for cytotoxic activity. nih.gov Notably, benzyl (B1604629) esters and their corresponding benzylamide counterparts were found to drastically modulate the cell cycle of MCF-7 cells, leading to DNA fragmentation and subsequent cell death. nih.gov This suggests that these compounds can effectively halt the proliferation of cancer cells and trigger the intrinsic mechanisms of self-destruction.
The induction of apoptosis is a key mechanism for the anticancer effects of these quinoline derivatives. Investigations have shown that certain compounds in this class can activate various caspases, which are crucial executioner proteins in the apoptotic cascade. For instance, one benzylester derivative demonstrated a strong ability to activate caspases 3/7, 8, and 9. nih.gov The activation of caspase-9 points to the involvement of the intrinsic (mitochondrial) apoptotic pathway, while the activation of caspase-8 suggests a potential engagement of the extrinsic (death receptor) pathway.
Further supporting the pro-apoptotic role of these compounds, another study on a novel quinoline-based derivative, identified as compound 5a, found that it functions as a dual inhibitor of EGFR and HER-2. nih.gov This compound was shown to promote apoptosis by activating caspase-3 and caspase-8. nih.gov Moreover, it influenced the balance of Bcl-2 family proteins, leading to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. nih.gov This shift is critical for permeabilizing the mitochondrial membrane and committing the cell to apoptosis. A degree of selectivity was also noted, with some amide derivatives showing more pronounced cytotoxic effects on cancer cells compared to non-tumoral mesenchymal progenitor cells. nih.gov
Table 1: Effects of Functionalized Quinolone Derivatives on Cell Cycle and Apoptosis in MCF-7 Cells
| Compound Type | Key Structural Feature | Effect on Cell Cycle | Apoptosis Induction | Caspase Activation |
| Benzyl Ester 4 & 5 | Ester linkage at C-3 | Modulation, DNA Fragmentation | Yes | Strong (Compound 5) |
| Benzylamide 12 & 13 | Amide linkage at C-3 | Modulation, DNA Fragmentation | Yes | Moderate (Compound 12) |
| Compound 5a | Quinoline Core | Not specified | Yes | Caspase-3, Caspase-8 |
Investigation of Other In Vitro Biological Pathways (e.g., antioxidant activity, modulation of nuclear receptor responsiveness)
Beyond cytotoxicity, the quinoline scaffold is recognized for its diverse biological activities, including antioxidant effects and the ability to modulate nuclear receptors. ktu.edunih.gov
Antioxidant Activity Oxidative stress, resulting from an imbalance of reactive oxygen species, is implicated in the pathology of numerous diseases. ktu.edu The quinoline core is considered a privileged scaffold in developing compounds with a broad spectrum of biological activities, partly due to its inherent antioxidant potential. ktu.edu Studies have shown that quinoline derivatives can exhibit significant antioxidant properties. For example, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline was found to reduce oxidative stress, demonstrating the antioxidant capacity of the hydroxy-quinoline structure. nih.gov This activity is crucial as antioxidants can inhibit oxidation processes caused by free radicals, thereby offering a protective mechanism against cellular damage. ktu.edu
Modulation of Nuclear Receptor Responsiveness Nuclear receptors (NRs) are a class of ligand-activated transcription factors that regulate essential physiological processes, making them prime targets for drug development. nih.govnih.gov Small molecule ligands can act as agonists or antagonists, altering the receptor's three-dimensional structure. This conformational change affects the recruitment of coactivator or corepressor proteins, thereby modulating the transcription of target genes. nih.gov
The quinoline scaffold has been successfully incorporated into molecules designed to selectively modulate nuclear receptors. A notable example is the compound S-40503, a tetrahydroquinoline derivative, which is recognized as a selective androgen receptor modulator (SARM). nih.gov This demonstrates that the quinoline structure can be engineered to interact with the ligand-binding domain of nuclear receptors. The development of selective modulators is a key strategy in modern drug discovery, aiming to elicit beneficial, tissue-specific effects while minimizing adverse reactions elsewhere. nih.gov The mechanism often relies on inducing unique receptor conformations that differ from those produced by endogenous hormones, leading to a distinct profile of gene regulation. nih.gov
Rational Design Principles for Novel Quinoline-Based Research Compounds based on SAR
The development of novel research compounds based on the 2-amino-4-hydroxy-6-methylquinoline scaffold is guided by rational design principles derived from Structure-Activity Relationship (SAR) studies. nih.govmdpi.com These principles aim to optimize potency, selectivity, and pharmacokinetic properties by making strategic structural modifications.
Fragment-Informed and Scaffold-Based Design: One successful strategy is the Fragment-Informed Structure-Activity Relationship (FI-SAR) approach. nih.gov This involves strategically coupling functionalized fragments to the core quinoline scaffold. For instance, linking phenolic Mannich base fragments to an amino-functionalized quinoline scaffold has led to the development of highly potent dual-action inhibitors. nih.gov This modular approach allows for the systematic exploration of chemical space and the rapid optimization of activity by combining privileged pharmacophores with the versatile quinoline core. nih.gov
Computational and 3D-QSAR Modeling: Computational methods are indispensable in modern drug design. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, using techniques like Comparative Molecular Field Analysis (CoMFA), are employed to understand the relationship between a molecule's 3D properties and its biological activity. mdpi.com By analyzing the steric and electrostatic fields of a series of quinoline derivatives, researchers can generate contour maps. mdpi.com These maps highlight regions where bulky or electron-donating/withdrawing groups would be favorable or unfavorable for activity, thus guiding the design of new compounds with enhanced potency against targets like cancer cell lines. mdpi.com
Molecular Docking and Target Interaction: Molecular docking simulations provide insights into the specific binding interactions between quinoline derivatives and their biological targets, such as enzyme active sites or receptor ligand-binding pockets. nih.govmdpi.com By visualizing how a compound like a quinoline-based EGFR inhibitor fits into the ATP-binding site of the kinase, researchers can rationalize observed SAR trends. nih.gov This understanding allows for the targeted modification of the scaffold to improve interactions with key amino acid residues, thereby enhancing binding affinity and inhibitory activity.
Modulation of Physicochemical and Pharmacokinetic Properties: Rational design also involves modifying the quinoline scaffold to improve its drug-like properties. This includes introducing specific chemical groups to block metabolic pathways that would otherwise inactivate the compound. For example, the incorporation of fluorine atoms or bulky groups like a tert-butyl group can enhance metabolic stability and, consequently, biological activity. benthamscience.comresearchgate.net Furthermore, properties such as lipophilicity (CLogP), molecular weight, and polar surface area are carefully tuned to ensure adequate brain permeability for compounds targeting the central nervous system. nih.gov
Table 2: Rational Design Principles for Quinoline-Based Compounds
| Design Principle | Methodology | Application Example | Outcome |
| Fragment-Informed SAR (FI-SAR) | Coupling amino-functionalized fragments to the quinoline scaffold. nih.gov | Development of cholinesterase inhibitors. nih.gov | Potent dual-target inhibitors. nih.gov |
| 3D-QSAR (CoMFA) | Analyzing steric/electrostatic fields of derivatives. mdpi.com | Design of anti-gastric cancer agents. mdpi.com | Identification of structural features to enhance activity. mdpi.com |
| Molecular Docking | Simulating the binding of ligands to protein targets. nih.gov | Rationalizing SAR of EGFR/HER-2 inhibitors. nih.gov | Understanding key binding interactions for optimization. nih.gov |
| Metabolic Blocking | Introducing groups (e.g., fluorine, t-butyl) to prevent metabolism. benthamscience.comresearchgate.net | Enhancing antimalarial activity. benthamscience.comresearchgate.net | Increased in vivo efficacy. benthamscience.com |
Future Perspectives and Emerging Research Avenues in 2 Amino 4 Hydroxy 6 Methylquinoline Chemistry
Development of Innovative and Sustainable Synthetic Routes
The traditional methods for synthesizing quinoline (B57606) derivatives, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, have been pivotal. ijpsjournal.comtandfonline.com However, these conventional approaches often necessitate harsh reaction conditions, including high temperatures and the use of hazardous chemicals, which can have a negative environmental and economic impact. tandfonline.comnih.gov Consequently, the future of 2-amino-4-hydroxy-6-methylquinoline synthesis lies in the adoption of green chemistry principles. tandfonline.comresearchgate.net
The focus is shifting towards methodologies that minimize waste, reduce solvent and energy consumption, and utilize environmentally benign catalysts. researchgate.net Promising green approaches include:
Microwave-assisted synthesis: This technique can significantly shorten reaction times and improve yields. For instance, the synthesis of quinoline derivatives using water as a green solvent under microwave irradiation has shown high efficiency. tandfonline.com
Ultrasonic irradiation: Another energy-efficient method that can enhance reaction rates. ijpsjournal.com
Use of green catalysts and solvents: Researchers are exploring the use of biodegradable and reusable catalysts like p-toluenesulfonic acid (p-TSA), formic acid, and even catalyst-free techniques. ijpsjournal.comresearchgate.net The use of greener solvents such as water, ethanol (B145695), and aqueous polyethylene (B3416737) glycol (PEG-400) is also being investigated. tandfonline.comresearchgate.net
One-pot multicomponent reactions: These reactions, where multiple reactants are combined in a single step to form the final product, are highly efficient and atom-economical. tandfonline.comnih.gov
These sustainable practices not only align with environmental responsibility but also offer economic advantages through reduced waste and energy costs.
Application of Advanced Spectroscopic and Imaging Techniques for Intracellular Studies (In Vitro)
Understanding how this compound and its derivatives interact within a cellular environment is crucial for elucidating their mechanisms of action. The future of in vitro studies will heavily rely on advanced spectroscopic and imaging techniques to provide detailed, real-time insights.
| Technique | Application in Intracellular Studies | Potential Insights for this compound |
| Fluorescence Microscopy | Visualization of the subcellular localization and accumulation of fluorescently tagged quinoline derivatives. mdpi.com | Determining which organelles the compound targets, which can suggest its mode of action. |
| Confocal Laser Scanning Microscopy (CLSM) | High-resolution, three-dimensional imaging of compound distribution within cells. | Precise localization and potential co-localization with specific cellular structures or proteins. |
| Flow Cytometry | Quantifying the uptake of fluorescent compounds by individual cells in a large population. mdpi.com | Assessing the efficiency of cellular uptake and identifying cell populations with different accumulation levels. |
| Raman Spectroscopy | Label-free chemical imaging of cells, providing information on the biochemical composition and changes induced by the compound. researchgate.net | Detecting molecular changes within the cell upon treatment, offering clues about its biological effects. researchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Studying the interaction of the compound with biomolecules like proteins and nucleic acids at an atomic level. mdpi.com | Identifying specific binding partners and characterizing the nature of the interaction. mdpi.com |
These techniques will be instrumental in moving beyond simple efficacy tests to a more profound understanding of the pharmacodynamics of this compound at the subcellular level.
Integration of Artificial Intelligence and Machine Learning in Computational Molecular Design
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the design of novel quinoline-based molecules. doaj.orgresearchgate.net These computational tools can analyze vast datasets of chemical structures and biological activities to predict the properties of new compounds, thereby accelerating the drug discovery process. doaj.orgmdpi.com
Key applications of AI and ML in this context include:
Predictive Modeling: ML algorithms can be trained to predict the biological activity, toxicity, and pharmacokinetic properties of new this compound derivatives. doaj.orgresearchgate.net For example, models have been developed to predict the site selectivity of chemical reactions on the quinoline scaffold. doaj.org
Generative Molecular Design: AI can generate novel molecular structures with desired properties. researchgate.net This can involve techniques like scaffold hopping, where the core structure is modified to create new chemical entities, or scaffold elaboration, which explores variations on the existing this compound framework. researchgate.net
De Novo Drug Design: Reinforcement learning and other advanced ML techniques can be used to design molecules from scratch that are optimized for a specific biological target. arxiv.orgyoutube.com
By integrating AI and ML, researchers can more efficiently navigate the vast chemical space to identify promising candidates for further experimental investigation.
Exploration of this compound as a Core for Privileged Scaffold Hybridization
The quinoline ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that can bind to multiple biological targets with high affinity. researchgate.netnih.govnih.gov This makes this compound an excellent starting point for molecular hybridization, a strategy that combines two or more pharmacophores to create a single molecule with enhanced or synergistic biological activity. researchgate.netfrontiersin.org
Future research will likely focus on creating hybrids of this compound with other known bioactive heterocyclic scaffolds, such as:
Furan
Pyrazole
Indole
Thiadiazole researchgate.net
Coumarin frontiersin.org
Thiazole frontiersin.org
Triazole frontiersin.org
The goal of this approach is to develop novel compounds with improved potency, selectivity, and pharmacokinetic profiles. For instance, the hybridization of quinoline with other scaffolds has already shown promise in developing new anticancer and antimicrobial agents. researchgate.netfrontiersin.org
Multi-Omics Data Analysis for Comprehensive In Vitro Biological Activity Profiling
To gain a holistic understanding of the biological effects of this compound, future in vitro studies will increasingly rely on multi-omics approaches. researchgate.net This involves the simultaneous analysis of different types of biological data, such as:
Genomics: Studying changes in gene expression.
Transcriptomics: Analyzing the complete set of RNA transcripts.
Proteomics: Investigating the entire complement of proteins.
Metabolomics: Characterizing the complete set of small-molecule metabolites.
By integrating these datasets, researchers can construct a comprehensive picture of the cellular response to the compound. researchgate.netumich.edu This can help to:
Identify the specific cellular pathways and networks affected by the compound.
Uncover novel mechanisms of action.
Discover potential biomarkers to predict treatment response.
Multi-omics analysis provides a powerful, systems-level view that can reveal complex biological interactions that might be missed by more traditional, single-target approaches. researchgate.net
Q & A
Q. Basic Research Focus
- HPLC-PDA : Quantifies purity (>95%) and detects trace impurities using C18 columns with acetonitrile/water gradients .
- FT-IR : Confirms functional groups (e.g., O-H stretch at 3200–3600 cm, N-H bend at 1600 cm) .
- LC-MS : Validates molecular weight (e.g., [M+H] at m/z 190.1 for CHNO) and detects byproducts .
How are computational models applied to design this compound derivatives with enhanced bioactivity?
Q. Advanced Research Focus
- Docking Simulations : AutoDock Vina predicts binding affinities to targets like DNA gyrase or topoisomerase IV using PDB structures (e.g., 1KZN) .
- QSAR Modeling : Relates substituent descriptors (e.g., logP, molar refractivity) to IC values for antimalarial activity .
- Retrosynthesis AI : Tools like Pistachio suggest feasible routes using Reaxys reaction data .
What are the stability challenges for this compound under physiological conditions?
Q. Advanced Research Focus
- Oxidative Degradation : The hydroxyl group at position 4 is prone to oxidation; stability is improved via lyophilization or storage under argon .
- pH Sensitivity : Degrades rapidly at pH >8; buffered formulations (pH 6–7) are recommended for in vitro assays .
How do structural modifications at the 6-methyl position influence physicochemical properties?
Advanced Research Focus
Replacing methyl with trifluoromethoxy (CFO) increases lipophilicity (logP +0.5) and enhances blood-brain barrier penetration . Conversely, introducing carboxylic acid at position 4 improves aqueous solubility (>10 mg/mL) but reduces membrane permeability .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
